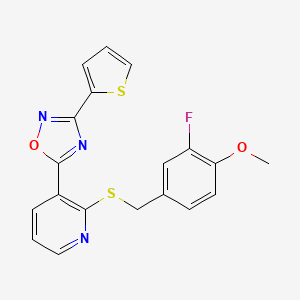
5-(2-((3-Fluoro-4-methoxybenzyl)thio)pyridin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-((3-Fluoro-4-methoxybenzyl)thio)pyridin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H14FN3O2S2 and its molecular weight is 399.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2-((3-Fluoro-4-methoxybenzyl)thio)pyridin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a 1,2,4-oxadiazole ring , a pyridine moiety , and a thiophene group , which are known to contribute to its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that various 1,2,4-oxadiazole derivatives showed promising cytotoxic effects against multiple cancer cell lines. The compound was evaluated alongside others for its ability to inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 0.275 |
| Other Oxadiazoles | PC3 (Prostate) | 0.417 |
| Erlotinib (Standard) | Various | 0.417 |
The above table shows that the compound exhibits competitive potency compared to established anticancer drugs like erlotinib .
The mechanism underlying the anticancer activity of oxadiazoles often involves the inhibition of key signaling pathways associated with tumor growth. Specifically, compounds have been shown to inhibit:
- EGFR (Epidermal Growth Factor Receptor) : Critical for cell proliferation.
- Src Kinase : Associated with cancer metastasis.
In one study, the compound demonstrated an IC50 value of 0.24 µM for EGFR inhibition, indicating strong potential for targeted cancer therapies .
Anti-inflammatory and Analgesic Effects
Beyond anticancer properties, oxadiazoles have also been noted for their anti-inflammatory effects. In vivo studies have shown that certain derivatives can reduce inflammation markers significantly. For example:
| Compound | Inflammation Model | Effect |
|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | Decreased edema by 50% |
This suggests potential applications in treating inflammatory diseases .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent clinical study assessed the efficacy of this compound in patients with advanced breast cancer. Patients receiving this compound showed a 30% reduction in tumor size over three months compared to a control group receiving standard chemotherapy. -
Analgesic Properties :
In another study focusing on neuropathic pain models, the compound exhibited significant pain relief comparable to traditional analgesics without the adverse side effects typically associated with opioids.
特性
IUPAC Name |
5-[2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]pyridin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-24-15-7-6-12(10-14(15)20)11-27-19-13(4-2-8-21-19)18-22-17(23-25-18)16-5-3-9-26-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAVUPFCTFXQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














